5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt
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Overview
Description
5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. They are used for various medical purposes, including as sedatives, anesthetics, and anticonvulsants. The sodium salt form of this compound enhances its solubility in water, making it easier to administer in medical settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt typically involves the reaction of malonic acid derivatives with urea under specific conditions. The process begins with the alkylation of malonic acid derivatives to introduce the pentenyl and propyl groups. This is followed by cyclization with urea to form the barbituric acid core. The final step involves the conversion of the barbituric acid to its sodium salt form by neutralization with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound to its alcohol derivatives.
Substitution: The sodium salt can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and metal salts are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted barbiturates depending on the reagents used.
Scientific Research Applications
5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects, including its use as an anticonvulsant and sedative.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other barbiturate derivatives.
Mechanism of Action
The compound exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to inhibitory neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Secobarbital: Known for its use as a short-acting sedative.
Thiopental: Used as an anesthetic agent.
Uniqueness
5-(2-Pentenyl)-5-propylbarbituric acid, sodium salt is unique due to its specific alkyl substitutions, which confer distinct pharmacokinetic and pharmacodynamic properties. These substitutions can affect the compound’s solubility, duration of action, and potency compared to other barbiturates.
Properties
CAS No. |
64082-40-2 |
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Molecular Formula |
C12H17N2NaO3 |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
sodium;5-[(E)-pent-2-enyl]-5-propylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-3-5-6-8-12(7-4-2)9(15)13-11(17)14-10(12)16;/h5-6H,3-4,7-8H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1/b6-5+; |
InChI Key |
RCQSAXVTKZPJKF-IPZCTEOASA-M |
Isomeric SMILES |
CCCC1(C(=O)NC(=O)[N-]C1=O)C/C=C/CC.[Na+] |
Canonical SMILES |
CCCC1(C(=O)NC(=O)[N-]C1=O)CC=CCC.[Na+] |
Origin of Product |
United States |
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